Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 2919961-88-7
VCID: VC18033023
InChI: InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)8-6-7(13)4-5-9(8)12(14,15)16/h4-6H,1-3H3
SMILES:
Molecular Formula: C12H12F4O2
Molecular Weight: 264.22 g/mol

Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate

CAS No.: 2919961-88-7

Cat. No.: VC18033023

Molecular Formula: C12H12F4O2

Molecular Weight: 264.22 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate - 2919961-88-7

Specification

CAS No. 2919961-88-7
Molecular Formula C12H12F4O2
Molecular Weight 264.22 g/mol
IUPAC Name tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)8-6-7(13)4-5-9(8)12(14,15)16/h4-6H,1-3H3
Standard InChI Key JZFLWTZLYFPJHV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)C(F)(F)F

Introduction

Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate is a chemical compound with the CAS number 2919961-88-7. Its molecular formula is C12H12F4O2, indicating it contains a tert-butyl group, a fluorine atom, a trifluoromethyl group, and a benzoate backbone . This compound is of interest in organic chemistry due to its unique functional groups, which can be used in various synthetic transformations.

Synthesis and Preparation

The synthesis of tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)benzoic acid with tert-butanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. Alternatively, it may involve the reaction of a suitable precursor with tert-butyl chloroformate or other reagents that facilitate ester formation.

Applications and Potential Uses

While specific applications of tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. The presence of fluorine and trifluoromethyl groups can enhance the biological activity and stability of molecules, making them valuable in medicinal chemistry.

Research Findings and Related Compounds

Research in related areas often focuses on the effects of fluorine and trifluoromethyl groups on chemical reactivity and biological activity. For instance, compounds with trifluoromethyl groups have been explored for their antimalarial properties . Additionally, fluorinated compounds are commonly used in bioorthogonal chemistry, where they can participate in selective reactions under physiological conditions .

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